molecular formula C15H26FNO5 B13392802 Tert-butyl 4-fluoro-3-[(2-methylpropan-2-yl)oxycarbonyloxy]piperidine-1-carboxylate

Tert-butyl 4-fluoro-3-[(2-methylpropan-2-yl)oxycarbonyloxy]piperidine-1-carboxylate

Cat. No.: B13392802
M. Wt: 319.37 g/mol
InChI Key: RLKUBAPNXUHMBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl trans-3-((tert-butoxycarbonyl)oxy)-4-fluoropiperidine-1-carboxylate racemate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring substituted with tert-butyl, tert-butoxycarbonyl, and fluorine groups. The racemate form indicates that it consists of an equal mixture of two enantiomers, which are mirror images of each other.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl trans-3-((tert-butoxycarbonyl)oxy)-4-fluoropiperidine-1-carboxylate racemate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials.

    Introduction of the Fluorine Atom: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Protection of the Hydroxyl Group: The hydroxyl group is protected using tert-butoxycarbonyl (Boc) anhydride to form the Boc-protected intermediate.

    Final Coupling Reaction: The protected intermediate is coupled with tert-butyl chloroformate under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl trans-3-((tert-butoxycarbonyl)oxy)-4-fluoropiperidine-1-carboxylate racemate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the fluorine or Boc-protected positions using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4)

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

tert-Butyl trans-3-((tert-butoxycarbonyl)oxy)-4-fluoropiperidine-1-carboxylate racemate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of tert-Butyl trans-3-((tert-butoxycarbonyl)oxy)-4-fluoropiperidine-1-carboxylate racemate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity through various pathways. The exact mechanism depends on the biological context and the specific target involved.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl trans-3-((tert-butoxycarbonyl)oxy)-4-fluoropyrrolidine-1-carboxylate
  • tert-Butyl carbamate

Uniqueness

tert-Butyl trans-3-((tert-butoxycarbonyl)oxy)-4-fluoropiperidine-1-carboxylate racemate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C15H26FNO5

Molecular Weight

319.37 g/mol

IUPAC Name

tert-butyl 4-fluoro-3-[(2-methylpropan-2-yl)oxycarbonyloxy]piperidine-1-carboxylate

InChI

InChI=1S/C15H26FNO5/c1-14(2,3)21-12(18)17-8-7-10(16)11(9-17)20-13(19)22-15(4,5)6/h10-11H,7-9H2,1-6H3

InChI Key

RLKUBAPNXUHMBK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)OC(=O)OC(C)(C)C)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.